(R)-Gyramide A Hydrochloride

Vue d'ensemble

Description

(R)-Gyramide A chlorhydrate est un composé chiral présentant un potentiel important dans divers domaines scientifiques. Il est connu pour sa structure chimique et ses propriétés uniques, ce qui en fait un sujet d'intérêt en recherche et dans les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-Gyramide A chlorhydrate implique généralement plusieurs étapes, notamment la préparation de composés intermédiaires et leur conversion ultérieure en produit final. La voie de synthèse commence souvent par la préparation d'un précurseur chiral, suivie d'une série de réactions chimiques telles que l'amination, la cyclisation et la formation de sel de chlorhydrate. Les conditions de réaction, notamment la température, la pression et l'utilisation de catalyseurs spécifiques, sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production de (R)-Gyramide A chlorhydrate est mise à l'échelle à l'aide de procédés optimisés qui garantissent la cohérence et l'efficacité. Ces méthodes font souvent appel à l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions

(R)-Gyramide A chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les halogènes). Les conditions de réaction, telles que la température, le solvant et le pH, sont optimisées pour obtenir les produits souhaités avec une grande sélectivité et un rendement élevé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de recherche scientifique

(R)-Gyramide A chlorhydrate présente une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de construction chiral dans la synthèse de molécules complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et ses interactions avec les biomolécules.

Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments et comme agent pharmacologique.

Mécanisme d'action

Le mécanisme d'action du (R)-Gyramide A chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation .

Applications De Recherche Scientifique

Antibacterial Efficacy

The compound has demonstrated potent antibacterial activity against a range of gram-negative and gram-positive bacteria. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : Gyramide A shows MIC values ranging from 10 to 80 µM against various bacterial strains including E. coli, Pseudomonas aeruginosa, and Salmonella enterica .

- Resistance Profiles : Studies indicate that E. coli strains resistant to traditional gyrase inhibitors like ciprofloxacin exhibit minimal cross-resistance to gyramide A. This suggests that gyramide A could be effective against resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the applications of this compound in clinical and laboratory settings:

- In Vitro Studies : Research has shown that gyramide A effectively inhibits the supercoiling activity of DNA gyrase with an IC50 value of approximately 3.3 µM, indicating strong potency as a gyrase inhibitor .

- Bacterial Filamentation : Treatment with gyramide A leads to filamentation in bacterial cells, a phenomenon associated with disrupted cell division processes. This effect is attributed to the drug's ability to induce a SulA-dependent SOS response in E. coli .

- Potential Therapeutic Applications : Given its unique mechanism and efficacy against resistant strains, gyramide A is being investigated as a candidate for developing new broad-spectrum antibiotics that could address the growing issue of antibiotic resistance in clinical settings .

Comparative Data Table

| Property | This compound | Ciprofloxacin | Novobiocin |

|---|---|---|---|

| Target Enzyme | DNA Gyrase | DNA Gyrase | DNA Gyrase |

| Mechanism | Competitive ATPase inhibitor | Stabilizes DNA breaks | Inhibits ATP hydrolysis |

| MIC (E. coli) | 10-80 µM | 0.5-2 µg/mL | 1-4 µg/mL |

| Cross-resistance | Minimal | Common | Common |

| Clinical Trial Status | Preclinical | Approved | Approved |

Mécanisme D'action

The mechanism of action of ®-Gyramide A hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires au (R)-Gyramide A chlorhydrate comprennent :

- (S)-Gyramide A chlorhydrate

- (R)-Phényléphrine chlorhydrate

- (R)-3-amino pipéridine chlorhydrate

Unicité

(R)-Gyramide A chlorhydrate est unique en raison de sa configuration chirale spécifique et des propriétés chimiques et biologiques qui en résultent. Cette unicité en fait un composé précieux dans diverses applications, le distinguant d'autres composés similaires .

Activité Biologique

(R)-Gyramide A hydrochloride is a novel compound recognized for its significant biological activity, particularly as an inhibitor of bacterial DNA gyrase. This article explores its mechanism of action, efficacy against various bacterial strains, and potential applications in combating antibiotic resistance.

(R)-Gyramide A operates primarily by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication and maintenance. The mechanism involves:

- Competitive Inhibition : Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is crucial for the enzyme's function in DNA supercoiling .

- Disruption of DNA Supercoiling : By inhibiting gyrase, gyramide A disrupts the supercoiling of DNA, leading to abnormal chromosome condensation and blocking DNA replication and segregation . This effect is particularly evident in Escherichia coli cells, where treated cells exhibit filamentation and halted growth due to the SOS response activation .

Efficacy Against Bacterial Strains

Research indicates that (R)-Gyramide A exhibits potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound shows MIC values in the low micromolar range against various strains, including E. coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

- Resistance Profiles : Notably, E. coli mutants with reduced susceptibility to gyramide A do not exhibit cross-resistance to other antibiotics such as ciprofloxacin and novobiocin, highlighting its unique action mechanism .

Comparative Data on Biological Activity

The following table summarizes the biological activity of (R)-Gyramide A compared to other known gyrase inhibitors:

| Compound | Target Enzyme | Mechanism of Action | MIC (µM) | Notes |

|---|---|---|---|---|

| (R)-Gyramide A | DNA Gyrase | Competitive ATPase inhibition | 3.3 | Specific for gyrase; no effect on Topo IV |

| Ciprofloxacin | DNA Gyrase | Stabilizes DNA breaks | 0.5 | Broad-spectrum but resistance is common |

| Novobiocin | GyrB/ParE | Competitive ATPase inhibition | 0.25 | Effective against Gram-positive bacteria |

| Aminocoumarins | GyrB | Inhibits ATP hydrolysis | 0.1-1 | Resistance mechanisms are well-studied |

Case Studies

- Study on Efficacy Against MRSA : A study demonstrated that gyramide A effectively inhibited MRSA growth at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as a treatment option in resistant infections .

- In Vivo Testing : In vivo experiments using animal models have shown that gyramide A can reduce bacterial load significantly without noticeable toxicity, indicating a favorable therapeutic index .

- Resistance Mechanisms : Research identified specific mutations in the GyrA subunit associated with reduced susceptibility to gyramide A, offering insights into potential resistance mechanisms that could be targeted in future drug design .

Propriétés

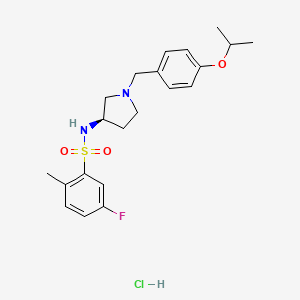

IUPAC Name |

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBXQVGBTVEDP-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.